

# A Comprehensive Technical Guide to 1-Bromo-2-methoxy-3-nitrobenzene

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## Compound of Interest

Compound Name: 1-Bromo-2-methoxy-3-nitrobenzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **1-bromo-2-methoxy-3-nitrobenzene**, a key chemical intermediate in the pharmaceutical industry. The document covers its chemical and physical properties, established synthesis protocols, and significant applications, with a focus on its role in the synthesis of Eltrombopag.

## Chemical Identity and Properties

**1-Bromo-2-methoxy-3-nitrobenzene**, also known as 2-bromo-6-nitroanisole, is an organic compound with the chemical formula  $C_7H_6BrNO_3$ .<sup>[1]</sup> It is characterized by a benzene ring substituted with a bromine atom, a methoxy group, and a nitro group.<sup>[2]</sup> The presence of both an electron-donating methoxy group and an electron-withdrawing nitro group influences its chemical reactivity, making it a versatile reagent in organic synthesis.<sup>[2]</sup> This compound is typically a pale yellow to brown solid at room temperature and is soluble in organic solvents like ethanol and acetone, with limited solubility in water.<sup>[2]</sup>

## Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for **1-bromo-2-methoxy-3-nitrobenzene** is presented in the tables below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>6</sub> BrNO <sub>3</sub>	[1][2]
Molecular Weight	232.03 g/mol	[2][3]
CAS Number	98775-19-0	[4][5]
Appearance	Pale yellow to yellow powder/solid	[2][4][6]
Melting Point	36-37°C, 51°C, 55-56°C, 62-68°C	[1][4][7][8]
Boiling Point	296.4 ± 20.0 °C at 760 mmHg	[1][4]
Density	1.6 ± 0.1 g/cm <sup>3</sup>	[4][6]
Flash Point	133.1 ± 21.8 °C	[4][6]
Vapor Pressure	0.0 ± 0.6 mmHg at 25°C	[4]
Refractive Index	1.581	[4][6]
Purity (Assay)	≥97.0%	[4][5]

Spectroscopic Data	Value	Source
<sup>1</sup> H NMR (300 MHz, CDCl <sub>3</sub> )	δ 7.81-7.74 (m, 2H), 7.13 (t, J=8.1 Hz, 1H), 4.02 (s, 3H)	[8]
<sup>1</sup> H NMR (300 MHz, DMSO-d <sub>6</sub> )	δ 7.94-8.03 (m, 2H), 7.32 (d, J=8.1 Hz, 1H), 3.92 (s, 3H)	[8][9]
Mass Spectrum (ESI)	m/z 234 [M+1]	[6]

## Synthesis of 1-Bromo-2-methoxy-3-nitrobenzene

The most common and efficient method for the synthesis of **1-bromo-2-methoxy-3-nitrobenzene** is through the O-alkylation of 2-bromo-6-nitrophenol.[10] This reaction, a Williamson ether synthesis, typically utilizes a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.[10] The reaction is often carried out in a solvent

such as acetone or dimethylformamide (DMF) and can achieve high yields, often exceeding 90%.<sup>[6][10]</sup>

## Experimental Protocols

Below are detailed experimental protocols for the synthesis of **1-bromo-2-methoxy-3-nitrobenzene** based on literature procedures.

### Protocol 1: Synthesis in Acetone

This protocol is favored for its efficiency and high yields.<sup>[10]</sup>

- **Reaction Setup:** In a reaction vessel equipped with a stirrer, condenser, and thermometer, dissolve 2-bromo-6-nitrophenol (e.g., 46.55 g, 0.214 mol) in acetone (e.g., 500 mL).<sup>[6]</sup>
- **Addition of Reagents:** Add potassium carbonate (e.g., 35.36 g, 0.26 mol) to the solution, followed by the addition of iodomethane (e.g., 20.1 mL, 0.32 mol).<sup>[6]</sup>
- **Reaction Conditions:** Heat the reaction mixture to reflux (approximately 70°C) and maintain for 40 hours.<sup>[6]</sup>
- **Work-up:**
  - Cool the mixture to room temperature and filter through Celite. Wash the filter cake with ethyl acetate.<sup>[6]</sup>
  - Concentrate the filtrate under reduced pressure.<sup>[6]</sup>
  - Dilute the residue with ethyl acetate (e.g., 1300 mL) and water (e.g., 500 mL).<sup>[6]</sup>
  - Separate the organic layer and wash it with saturated brine and dry over anhydrous sodium sulfate.<sup>[8][9]</sup>
- **Purification:** Purify the crude product by silica gel column chromatography to yield **1-bromo-2-methoxy-3-nitrobenzene** as a brown or yellow solid.<sup>[6]</sup> A reported yield for a similar procedure is 90.0%.<sup>[6]</sup>

### Protocol 2: Synthesis in DMF

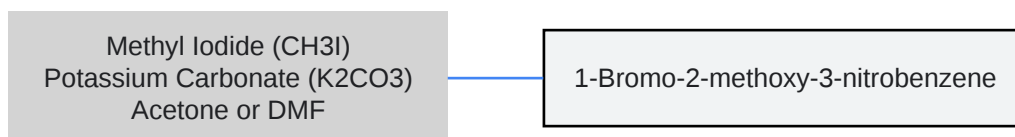
- Reaction Setup: Dissolve 2-bromo-6-nitrophenol (e.g., 5 g, 22.94 mmol) in DMF (e.g., 18 mL).[6]
- Addition of Reagents: Add potassium carbonate (e.g., 9.51 g, 68.8 mmol) and stir the mixture for 15 minutes. Then, add iodomethane (e.g., 2.87 mL, 45.9 mmol).[6]
- Reaction Conditions: Stir the resulting mixture at room temperature overnight.[6]
- Work-up:
  - Add cold water (e.g., 75 mL) to the reaction mixture and stir/sonicate.[6]
  - Collect the resulting solid by filtration.[6]
- Purification: The collected solid can be further purified if necessary, for instance, by recrystallization or column chromatography. An 89% yield has been reported using this method.[6]

## Applications in Drug Development

**1-Bromo-2-methoxy-3-nitrobenzene** is a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[2][4] Its most prominent application is in the production of Eltrombopag, a medication used to treat thrombocytopenia (low platelet counts).[4] The bromine, methoxy, and nitro groups on the benzene ring provide the necessary reactivity for subsequent complex organic reactions, such as nucleophilic substitution or coupling, which are essential for constructing the molecular framework of Eltrombopag.[4] It is also noted as an intermediate in the synthesis of Benzofuran ketone anticancer drugs.[11]

## Visualized Workflows and Pathways

To better illustrate the synthesis and utility of **1-bromo-2-methoxy-3-nitrobenzene**, the following diagrams are provided.



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Caption: Synthesis of **1-bromo-2-methoxy-3-nitrobenzene** via O-alkylation.



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Caption: Role as an intermediate in the synthesis of Eltrombopag.

## Handling and Safety

**1-Bromo-2-methoxy-3-nitrobenzene** is harmful if swallowed and may cause skin, eye, and respiratory irritation.[5] Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, goggles, and a lab coat.[1] It should be stored in a cool, well-ventilated area away from high temperatures and open flames.[1][4]

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